What are the physical and chemical properties of 6-Chlorochromone-2-carboxylic acid?
What are the physical and chemical properties of 6-Chlorochromone-2-carboxylic acid?
An In-Depth Technical Guide to 6-Chlorochromone-2-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 6-Chlorochromone-2-carboxylic acid (CAS No. 5006-45-1). As a significant heterocyclic building block, this compound serves as a crucial intermediate in the synthesis of bioactive molecules for the pharmaceutical and agrochemical industries.[1] This document consolidates key data on its molecular structure, physicochemical characteristics, reactivity, and spectral profile to support its application in research and development. The narrative is structured to provide not just data, but also expert interpretation of the underlying chemical principles, offering a self-validating resource for researchers, chemists, and drug development professionals.
Molecular Identity and Structure
6-Chlorochromone-2-carboxylic acid is a derivative of chromone, a benzopyran-4-one scaffold.[2] The structure is characterized by a chlorine atom substituted at the 6-position of the benzopyran ring and a carboxylic acid group at the 2-position.[2] This specific arrangement of functional groups dictates its chemical behavior and utility in synthesis.
The IUPAC name for this compound is 6-Chloro-4-oxo-4H-1-benzopyran-2-carboxylic acid.
Figure 1: Chemical Structure of 6-Chlorochromone-2-carboxylic acid.
Physicochemical Properties
The physical and chemical properties of 6-Chlorochromone-2-carboxylic acid are summarized below. These characteristics are fundamental for designing experimental conditions, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 5006-45-1 | [3] |
| Molecular Formula | C₁₀H₅ClO₄ | [3] |
| Molecular Weight | 224.60 g/mol | [3] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 269 °C | |
| Purity | >98.0% (by GC and Titration) | |
| Storage Temperature | Room Temperature (Recommended <15°C, cool and dark) |
Acidity (pKa)
Spectroscopic Profile
The structural elucidation of 6-Chlorochromone-2-carboxylic acid and its derivatives relies on standard spectroscopic techniques. The following sections describe the expected spectral features, providing a baseline for characterization.
Infrared (IR) Spectroscopy
The IR spectrum of a carboxylic acid is highly characteristic. For this molecule, two key features are expected:
-
O-H Stretch: A very broad absorption band is anticipated in the 3500-2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[6]
-
C=O Stretch: Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears around 1700 cm⁻¹, while the ketone C=O at the 4-position of the chromone ring will also produce a strong absorption in the 1650-1850 cm⁻¹ range.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides clear diagnostic signals:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and will appear as a broad singlet far downfield, typically in the 10-12 ppm region.[6][8] Its broadness is due to hydrogen bonding and exchange.
-
Aromatic and Olefinic Protons: The protons on the chromone ring system will appear in the aromatic region (typically 7-8.5 ppm). The specific chemical shifts and splitting patterns will be influenced by the positions of the chloro and carbonyl groups.
¹³C NMR: The carbon NMR spectrum is equally informative:
-
Carbonyl Carbons: The two carbonyl carbons will be significantly deshielded. The carboxylic acid carbonyl typically appears between 160-185 ppm, while the ketone carbonyl is often found slightly further downfield.[6][8]
-
Aromatic and Olefinic Carbons: The carbons of the benzene and pyrone rings will resonate in the 110-160 ppm range.
Mass Spectrometry (MS)
In mass spectrometry, carboxylic acids exhibit predictable fragmentation patterns. A common fragmentation pathway involves the initial loss of the hydroxyl group (-OH, 17 mass units), followed by the loss of carbon monoxide (-CO, 28 mass units) from the acylium ion.[6] The molecular ion peak (M⁺) should be observable, corresponding to the molecular weight of 224.6 g/mol .
Chemical Reactivity and Synthesis
Reactivity
6-Chlorochromone-2-carboxylic acid's reactivity is governed by its functional groups. The carboxylic acid moiety can undergo standard transformations such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters.[2]
-
Amide Formation: Conversion to an acid chloride followed by reaction with an amine is a common route to synthesize amides.
-
Decarboxylation: Under certain conditions, the carboxylic acid group can be removed.[2]
The chromone core provides a scaffold that is central to its role as an intermediate in medicinal chemistry.[9] The chlorine atom also offers a site for nucleophilic aromatic substitution or cross-coupling reactions, further expanding its synthetic utility.
Synthesis Pathway
Chromone-2-carboxylic acids are commonly synthesized via a condensation reaction between a substituted 2-hydroxyacetophenone and an oxalate ester, followed by acid-catalyzed cyclization and hydrolysis. A general, optimized workflow often utilizes microwave assistance to improve yields and reduce reaction times.[10]
Figure 2: Generalized synthesis workflow for chromone-2-carboxylic acids.
This two-step, one-pot synthesis involves an initial Claisen condensation followed by an intramolecular cyclization and dehydration to form the chromone ring.[10][11]
Applications in Research and Development
The unique structure of 6-Chlorochromone-2-carboxylic acid makes it a valuable asset in several research areas.
-
Pharmaceutical Development: It is a key building block for synthesizing more complex molecules with potential therapeutic properties.[1] Chromone derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and antimicrobial effects, making this compound a valuable starting point for drug discovery programs.[1][9]
-
Agrochemicals: Similar to its role in pharmaceuticals, it serves as an intermediate in the development of new crop protection agents.[1]
-
Materials Science: The chromone scaffold can be incorporated into larger molecules to develop novel materials with specific properties.[1]
The carboxylic acid group is a particularly important pharmacophore, but it can sometimes present challenges related to metabolic stability or membrane permeability.[12] Therefore, this compound and its derivatives are excellent candidates for medicinal chemistry studies exploring bioisosteric replacements to optimize drug profiles.[12]
Safety and Handling
While a specific safety data sheet (SDS) for 6-Chlorochromone-2-carboxylic acid was not detailed in the search results, related compounds suggest standard precautions for handling fine chemical powders. For example, similar chromone derivatives are classified with GHS hazard statements such as H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be used when handling this compound.
References
-
Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - NIH. [Link]
-
6-CHLORO-7-METHYLCHROMONE-2-CARBOXYLIC ACID. [Link]
-
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid - PubChem. [Link]
-
Synthesis of novel-6.8-disubstituted-chromone-2-carboxylic acid derivatives and their biological evaluation as potential antimalarial agents - FAO AGRIS. [Link]
-
SYNTHESIS OF CHROMONES AND THEIR APPLICATIONS DURING THE LAST TEN YEARS - IJRPC. [Link]
-
Exploring the Synthesis and Applications of 6-Fluorochromane-2-carboxylic Acid. [Link]
-
6-METHYLCHROMONE-2-CARBOXYLIC ACID CAS#: 5006-44-0; ChemWhat Code: 57892. [Link]
-
2-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 16783717 - PubChem. [Link]
-
CH 336: Carboxylic Acid Spectroscopy - Oregon State University. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]
-
6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level - Physics & Maths Tutor. [Link]
-
Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid] - YouTube. [Link]
-
Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]
-
Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF - ResearchGate. [Link]
-
21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. [Link]
-
pKa Data Compiled by R. Williams pKa Values - Organic Chemistry Data. [Link]
-
Table of Acids with Ka and pKa Values* CLAS. [Link]
-
Approximate pKa chart of the functional groups: values to know 1. Protonated carbonyl pKa = -7. [Link]
-
Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - Macmillan Group - Princeton University. [Link]
-
6-Fluorochromone-2-carboxylic Acid | CAS#:99199-59-4 | Chemsrc. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 6-Methylchromone-2-carboxylic acid | 5006-44-0 [smolecule.com]
- 3. scbt.com [scbt.com]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. researchgate.net [researchgate.net]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 7. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemimpex.com [chemimpex.com]
- 10. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of novel-6.8-disubstituted-chromone-2-carboxylic acid derivatives and their biological evaluation as potential antimalarial agents [agris.fao.org]
- 12. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
